![molecular formula C22H21N3O2S B2357043 4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893966-29-5](/img/structure/B2357043.png)
4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
“4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .
Synthesis Analysis
The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives, including those containing the imidazo[2,1-b]thiazole scaffold, have demonstrated potent antitumor and cytotoxic effects. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one particular compound exhibited remarkable cytotoxicity against prostate cancer cells . This suggests its potential as an anticancer agent.
Anti-Inflammatory Effects
Researchers have identified thiazole derivatives with anti-inflammatory properties. These compounds can modulate inflammatory responses, making them valuable candidates for drug development .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
In silico admet prediction has been performed for similar compounds .
Result of Action
Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .
properties
IUPAC Name |
4-butoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-2-3-12-27-19-9-7-16(8-10-19)21(26)23-18-6-4-5-17(14-18)20-15-25-11-13-28-22(25)24-20/h4-11,13-15H,2-3,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTONZCIWVCBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide |
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